molecular formula C8H12F3NO B8128090 3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile

3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile

Cat. No.: B8128090
M. Wt: 195.18 g/mol
InChI Key: KGFXJZPWCDEVMO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile is an organic compound characterized by its unique structural features, including a trifluoroethoxy group and a butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutyronitrile and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the trifluoroethoxy group.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The nitrile group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutyronitrile: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.

    4-(2,2,2-Trifluoroethoxy)butyronitrile: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

Uniqueness

3,3-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-butyronitrile is unique due to the combination of its trifluoroethoxy and dimethyl groups, which confer distinct chemical properties and potential applications. This combination can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

3,3-dimethyl-4-(2,2,2-trifluoroethoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c1-7(2,3-4-12)5-13-6-8(9,10)11/h3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFXJZPWCDEVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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